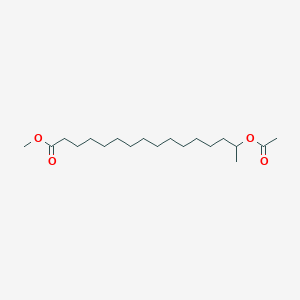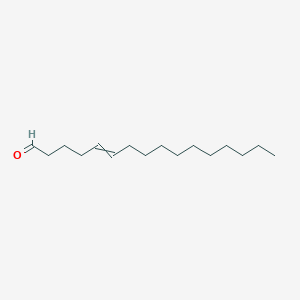
Hexadec-5-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadec-5-enal is an organic compound with the molecular formula C16H30O. It is an aldehyde with a long carbon chain and a double bond at the fifth position. This compound is known for its role in various chemical reactions and its applications in different fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadec-5-enal can be synthesized through several methods. One common approach involves the reaction of hexadec-2-enal with 2-nitroethanol in the presence of triethylamine, which yields the 1,2-adducts. Alternatively, the reaction in methanol-potassium carbonate produces Michael adducts .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale organic synthesis techniques. These methods typically require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexadec-5-enal undergoes various chemical reactions, including:
Oxidation: This reaction converts this compound into hexadec-5-enoic acid.
Reduction: Reduction of this compound can produce hexadec-5-enol.
Substitution: The aldehyde group in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Hexadec-5-enoic acid
Reduction: Hexadec-5-enol
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexadec-5-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: this compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of hexadec-5-enal involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, influencing cellular pathways and processes. The aldehyde group in this compound is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their function .
Comparación Con Compuestos Similares
Hexadec-5-enal can be compared with other similar compounds, such as:
Hexadec-2-enal: Another long-chain aldehyde with a double bond at the second position.
Hexadec-11-enal: A similar compound with the double bond at the eleventh position.
Hexadec-9-enal: Known for its role as a component of insect pheromones
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in distinct chemical reactions and biological processes. Its position of the double bond and the length of the carbon chain contribute to its unique properties and applications.
Propiedades
Número CAS |
88373-68-6 |
|---|---|
Fórmula molecular |
C16H30O |
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
hexadec-5-enal |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h11-12,16H,2-10,13-15H2,1H3 |
Clave InChI |
XVWSFDAKJCLUGG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC=CCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide](/img/structure/B14384912.png)


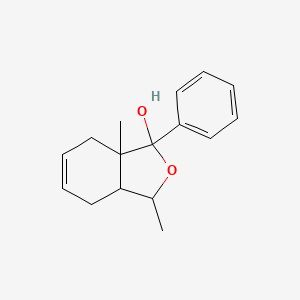
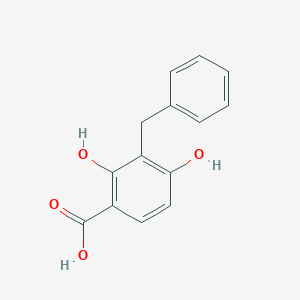
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)
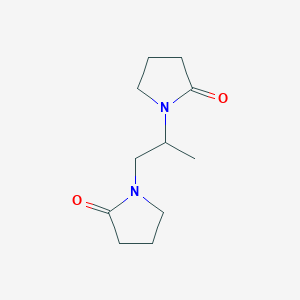

![2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14384957.png)

![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)

